molecular formula C32H42N4O10S B611073 Sulfo DBCO-PEG4-amine CAS No. 2055198-05-3

Sulfo DBCO-PEG4-amine

Cat. No.: B611073
CAS No.: 2055198-05-3
M. Wt: 674.77
InChI Key: STVKRTXHJIWDHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .

Mode of Action

The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Sulfo DBCO-PEG4-amine plays a crucial role in biochemical reactions by derivatizing carboxyl groups or activated esters through a stable amide bond. This reaction is facilitated by activators such as EDC or HATU . The compound interacts with various biomolecules, including enzymes and proteins, by forming stable amide bonds with carboxyl-containing molecules. The hydrophilic sulfonated spacer arm enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments .

Cellular Effects

This compound influences various cellular processes by facilitating the derivatization of carboxyl-containing molecules within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying biomolecules involved in these processes. For example, the derivatization of proteins and enzymes with this compound can alter their activity and interactions, leading to changes in cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable amide bonds with carboxyl-containing molecules. This reaction is facilitated by the presence of activators such as EDC or HATU . The hydrophilic sulfonated spacer arm of this compound enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments. The compound can also participate in copper-free click chemistry reactions, where it reacts with azide-functionalized biomolecules to form stable triazole linkages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and can be used in various biochemical reactions without significant degradation

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound can efficiently derivatize carboxyl-containing molecules without causing significant toxicity At higher dosages, there may be threshold effects and potential toxic or adverse effects on cellular function

Metabolic Pathways

This compound is involved in metabolic pathways that include the derivatization of carboxyl-containing molecules. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The hydrophilic sulfonated spacer arm of this compound enhances its solubility, allowing for efficient participation in metabolic reactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic sulfonated spacer arm enhances the solubility of the compound, allowing it to be efficiently transported and distributed in aqueous environments. The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by its hydrophilic sulfonated spacer arm, which enhances its solubility and allows it to be efficiently localized within specific cellular compartments . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-amine can be synthesized through a multi-step process involving the functionalization of dibenzocyclooctyne with a polyethylene glycol spacer and a sulfonated amine group. The synthesis typically involves the following steps:

    Activation of Carboxyl Groups: Carboxyl groups on the polyethylene glycol spacer are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).

    Coupling Reaction: The activated carboxyl groups are then coupled with dibenzocyclooctyne to form a stable amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Sulfo DBCO-PEG4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through Click Chemistry.

    Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology .

Comparison with Similar Compounds

Biological Activity

Sulfo DBCO-PEG4-Amine is a specialized compound widely utilized in bioconjugation applications due to its unique chemical structure. Comprising a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) chain, and an amine group, this compound facilitates efficient and selective reactions with azides through copper-free click chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound enhances its solubility and stability in biological environments. The presence of the sulfonate group significantly improves water solubility, making it suitable for physiological conditions where aqueous solubility is critical. The compound's molecular formula is C32H42N4O10SC_{32}H_{42}N_{4}O_{10}S with a molecular weight of approximately 674.26 g/mol .

PropertyValue
Molecular Weight674.26 g/mol
Chemical CompositionC32H42N4O10S
SolubilityWater, DMSO, DMF
Purity>95% (HPLC)
AppearanceSlightly yellow to grey crystalline
Storage Conditions-20°C, desiccate

The primary mechanism of action for this compound is the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the formation of stable triazole linkages without the need for copper catalysts. This is particularly advantageous in biological systems as it avoids potential cytotoxicity associated with copper ions . The amine group can further participate in chemical modifications such as forming amide bonds or undergoing reductive amination .

Applications in Biological Research

This compound has diverse applications across various fields:

  • Bioconjugation : It is extensively used for conjugating biomolecules like proteins, peptides, and nucleic acids, enhancing drug delivery systems and imaging agents.
  • Diagnostics : The compound aids in developing targeted diagnostics through efficient labeling techniques.
  • Therapeutics : It plays a crucial role in creating targeted therapeutic agents by enabling precise conjugation to drugs or other therapeutic molecules.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Targeted Drug Delivery : Research has shown that conjugating drugs with this compound improves their targeting capabilities and reduces off-target effects. For instance, studies involving antibody-drug conjugates (ADCs) have highlighted enhanced therapeutic efficacy when using this compound .
  • Imaging Applications : In imaging studies, this compound has been employed to label biomolecules for tracking within biological systems. This application benefits from its high specificity and minimal background interference during imaging processes .
  • Nanotechnology : The compound has been integrated into nanomaterials for drug delivery applications, showcasing its versatility in enhancing the performance of nanocarriers .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their properties and applications:

Compound NameKey FeaturesUnique Aspects
DBCO-PEG4-AmineLacks sulfonate group; less solubleUsed in similar reactions
Sulfo-DBCO-PEG2-AmineShorter PEG chain; higher reactivityMore suitable for smaller biomolecules
Azide-PEG4-AmineContains azide instead of DBCOUsed for different click chemistry reactions
NHS-DBCOContains N-hydroxysuccinimideMore reactive towards primary amines

This compound stands out due to its enhanced solubility and stability provided by the sulfonate group while maintaining efficient reactivity through the DBCO moiety .

Properties

CAS No.

2055198-05-3

Molecular Formula

C32H42N4O10S

Molecular Weight

674.77

IUPAC Name

Sulfo DBCO-PEG4-amine

InChI

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42)

InChI Key

STVKRTXHJIWDHK-UHFFFAOYSA-N

SMILES

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in H2O

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo DBCO-PEG4-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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